molecular formula C21H30O5 B1216068 6-Hydroxycorticosterone CAS No. 570-25-2

6-Hydroxycorticosterone

Cat. No. B1216068
CAS RN: 570-25-2
M. Wt: 362.5 g/mol
InChI Key: BSVNAPJPBOKGSU-JJKSKHOQSA-N
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Description

6-Hydroxycorticosterone is a steroid hormone and a precursor molecule for aldosterone . It is produced from deoxycorticosterone, further converted to 18-hydroxy corticosterone and, finally, to aldosterone in the mineralocorticoid pathway .


Synthesis Analysis

The synthesis of 6-Hydroxycorticosterone involves several steps. It is produced from deoxycorticosterone, which is then converted to 18-hydroxy corticosterone and, finally, to aldosterone . In neonates, high 6α-hydroxylase activity increases 6α-hydroxytetrahydrotetrahydro-11-deoxycortisol (6α-OHTHS) excretion, which adds diagnostic value .


Molecular Structure Analysis

The molecular structure of 6-Hydroxycorticosterone is complex and similar to other steroids. It is analyzed using liquid chromatography–ion mobility–mass spectrometry (LC/IM/MS) . The structure is also analyzed using highly selective separatory chromatographic methods (LC and GC) increasingly linked to mass spectrometers .


Chemical Reactions Analysis

The chemical reactions involving 6-Hydroxycorticosterone are complex and involve multiple steps. The reactions are analyzed using liquid chromatography–mass spectrometry (LC-MS/MS) . The reactions are also analyzed using highly selective separatory chromatographic methods (LC and GC) increasingly linked to mass spectrometers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxycorticosterone are analyzed using various techniques. The compound has a molecular weight of 362.4599 . It is analyzed using liquid chromatography–ion mobility–mass spectrometry (LC/IM/MS) .

Scientific Research Applications

1. Stress Biomarkers in Marine Species

6-Hydroxycorticosterone, specifically its variant 1α-hydroxycorticosterone, has been identified as a dominant corticosteroid hormone in elasmobranchs (sharks and rays). Research by Ruiz-Jarabo et al. (2019) found that this hormone plays a significant role as a stress biomarker in these species. It's associated with the response to acute stress situations, such as increased plasma levels after an air-exposure challenge in catsharks, and is linked to glucocorticoid action in these animals.

2. Understanding Glucocorticoid Metabolism and Its Impact

The study of glucocorticoids, including 6-Hydroxycorticosterone and its derivatives, is crucial for understanding metabolic processes. For instance, Lavery et al. (2006) and McCormick et al. (2006) explore the role of enzymes like 11β-hydroxysteroid dehydrogenase in regulating the conversion of inactive to active glucocorticoids. These studies highlight the interconnectedness of steroid metabolism with broader metabolic pathways, such as the pentose pathway in liver and fat tissues.

3. Role in Cardiovascular and Renal Physiology

Studies have also investigated the role of steroid hormones like 6-Hydroxycorticosterone in cardiovascular and renal physiology. For example, Pingili et al. (2016) researched how derivatives of testosterone, which are structurally similar to 6-Hydroxycorticosterone, contribute to hypertension and renal dysfunction. This highlights the impact of steroid metabolism on vital physiological processes.

4. Diagnostic and Therapeutic Potential

The measurement and analysis of corticosteroids, including 6-Hydroxycorticosterone, offer potential diagnostic and therapeutic applications. For example, Riepe et al. (2003) developed a chromatographic system for measuring specific corticosteroids, which can be used for early hormonal diagnosis of conditions like aldosterone synthase deficiency.

5. Exploration of Steroidogenesis

Understanding the production and conversion of 6-Hydroxycorticosterone contributes to our knowledge of steroidogenesis. Research by Katsu and Iguchi (2016) and Roumen et al. (2011) into enzymes like CYP11B2, which catalyze hydroxylations in steroid biosynthesis, reveals the complexity of these biochemical pathways.

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If it comes in contact with skin, it should be washed off with soap and plenty of water . If swallowed, the person should drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

(6R,8S,9S,10R,11S,13S,14S,17S)-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-20-6-5-11(23)7-15(20)16(24)8-12-13-3-4-14(18(26)10-22)21(13,2)9-17(25)19(12)20/h7,12-14,16-17,19,22,24-25H,3-6,8-10H2,1-2H3/t12-,13-,14+,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNAPJPBOKGSU-JJKSKHOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4C(=O)CO)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972489
Record name 6,11,21-Trihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxycorticosterone

CAS RN

570-25-2
Record name 6-Hydroxycorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11,21-Trihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
WM Grogan, VM Phillips, EG Schuetz… - … of Physiology-Cell …, 1990 - journals.physiology.org
… M) and 10B3 M NADPH before measurement of conversion into 6@-hydroxycorticosterone as described in … 6@-hydroxylase in A6 cells by its product 6@-hydroxycorticosterone …
Number of citations: 31 journals.physiology.org
JR Pasqualini - Archives of Biochemistry and Biophysics, 1964 - Elsevier
… terns, as synthetic 6@hydroxycorticosterone and its acetate had the same migration as 6p-… H owever, an important part of 6@hydroxycorticosterone was found in the ester-sulfate fraction…
Number of citations: 9 www.sciencedirect.com
DJ Morris, SA Latif, TJ Conca, L Wei, CO Watlington… - Steroids, 1990 - Elsevier
… has been isolated when confluent layers of these cells are incubated with concentrations of corticosterone that produce active Na’ transport.x 6@Hydroxycorticosterone …
Number of citations: 8 www.sciencedirect.com
RC Stavisky, PL Whitten, DH Hammett… - American Journal of …, 2001 - Wiley Online Library
… steroids in the microassay are 1.94% for cortisone, 0.6% for 20dihydrocortisol, and less than 0.3% for corticosterone, deoxycorticosterone, 11-deoxycortisol, 6hydroxycorticosterone, and …
Number of citations: 21 onlinelibrary.wiley.com
JA DiBattista, AZ Mehdi, T Sandor - General and comparative …, 1989 - Elsevier
… In a recent publication (Grogan et al., 1985), B was shown to be metabolized to 6@hydroxycorticosterone … Similar to the 6@hydroxycorticosterone …
Number of citations: 15 www.sciencedirect.com
AK Basu, RD Hagley, SS Ghosh, L Kramer… - American journal of …, 1995 - Elsevier
Relationship between family-3A cytochrome P-450-dependent (troleandomycin inhibitable) and maternal environmental-dependent systolic blood pressure (SBP) was investigated in …
Number of citations: 9 www.sciencedirect.com
RR Hall, KL Esbenshade - Journal of Animal Science, 1984 - academic.oup.com
… Microsomal enzyme activities involved with generation of NADPH have been shown to be depressed by the endogenous glucocorticoids, corticosterone and 6~-hydroxycorticosterone, …
Number of citations: 1 academic.oup.com
SS Ghosh, AK Basu, S Ghosh, R Hagley… - Biochemical …, 1995 - Elsevier
Troleandomycin (TAO), a selective family 3A cytochromes P450 (CYP3A) inhibitor, decreases enhanced in vivo corticosterone 6β-hydroxylation and blood pressure in spontaneously …
Number of citations: 54 www.sciencedirect.com
DJ Ingle - Endocrinology, 1942 - academic.oup.com
THE OBJECT of this paper is to review the anatomy, chemistry and physiology of the adrenal cortex with emphasis on the unsettled problems. Clinical observations and problems which …
Number of citations: 104 academic.oup.com
A Yadav, R Dabur - Current Pharmaceutical Analysis, 2022 - ingentaconnect.com
… These product ions were similar to corticosterone with one additional hydroxyl group, hence the structure was established as 6-hydroxycorticosterone. Protonated ion at m/z 331.219 [M+…
Number of citations: 0 www.ingentaconnect.com

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